molecular formula C8H7BrClFO B8258728 CID 131287535

CID 131287535

Cat. No.: B8258728
M. Wt: 253.49 g/mol
InChI Key: OYDMVOWYJWCWJP-UHFFFAOYSA-N
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Description

CID 131287535 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . For this compound, further experimental details (e.g., synthesis, spectral data) would typically be sourced from peer-reviewed studies or supplementary materials, which are absent in the provided evidence.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-5-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-6(11)2-5(4-9)8(7)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMVOWYJWCWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on this compound is unavailable in the provided evidence, the comparison framework aligns with established practices:

Structural Analysis : Prioritize core scaffold and functional group alignment .

Bioactivity Profiling : Use high-throughput assays or computational models to predict targets .

Data Transparency : Supplementary information (e.g., synthetic protocols, spectra) should adhere to journal guidelines .

Limitations:
  • Absence of experimental data for this compound restricts quantitative analysis.
  • Similarity scores and bioactivity predictions require validation via peer-reviewed studies .

Q & A

Q. How to address ethical challenges in studies involving this compound (e.g., toxicity testing)?

  • Methodological Answer :
  • Institutional Review : Submit protocols to ethics committees for approval, especially for in vivo studies.
  • Transparency : Disclose potential conflicts of interest (e.g., funding from pharmaceutical companies).
  • Data Safety : Anonymize human subject data if applicable .

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